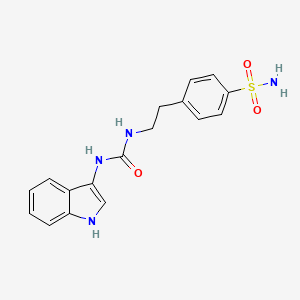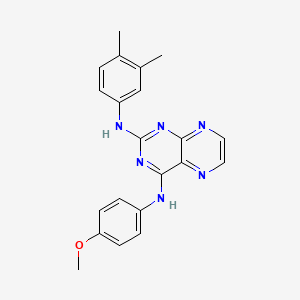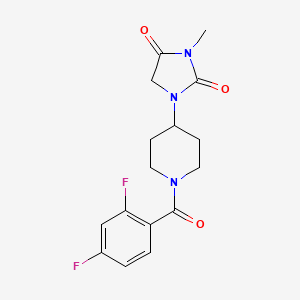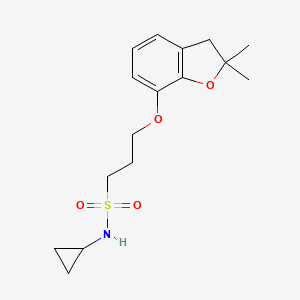
2-(3-Bromophenoxy)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 83164-82-3 . It has a molecular weight of 294.1 . The IUPAC name for this compound is 2-(3-bromophenoxy)nicotinic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is 1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) .Physical And Chemical Properties Analysis
“2-(3-Bromophenoxy)pyridine-3-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 294.1 .科学的研究の応用
Interaction with Biological Ligands
The electronic system of biologically important ligands, such as benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, is influenced by the interaction with metals. Studies using various spectroscopic techniques and quantum mechanical calculations have shown a correlation between the perturbation of the electronic system of ligands and the position of metals in the periodic table. This understanding is crucial for predicting the reactivity and stability of complex compounds and their interactions with biological targets, like cell receptors or essential cell components (Lewandowski et al., 2005).
Applications in Drug Synthesis and Biomaterials
Phosphonic acids, structurally related to carboxylic acids like 2-(3-Bromophenoxy)pyridine-3-carboxylic acid, find extensive use in various domains due to their bioactive properties and ability to form stable complexes. They are utilized in drug synthesis, bone targeting, design of supramolecular materials, surface functionalization, and as phosphoantigens. The methods of synthesis from different precursors, including dialkyl phosphonates and phosphonodiamide, emphasize their flexibility and pivotal role in research fields encompassing chemistry, biology, and physics (Sevrain et al., 2017).
Environmental and Analytical Applications
The structure of benzophenones, which are chemically similar to 2-(3-Bromophenoxy)pyridine-3-carboxylic acid, has raised concerns about their environmental impact and reproductive toxicity. Studies in humans and animals have shown that exposure to high levels of such compounds can result in adverse effects on birth weight and gestational age in humans, and on reproductive parameters in animals. This highlights the importance of understanding the environmental and health implications of similar compounds (Ghazipura et al., 2017).
Biotechnological and Chemical Applications
Lactic acid, structurally related to carboxylic acids, is a precursor for a variety of chemicals produced through fermentative routes. The versatility of lactic acid, highlighted through its use in the synthesis of pyruvic acid, acrylic acid, and lactate ester, underscores the potential of carboxylic acids in biotechnological applications. This includes the production of biodegradable polymers and other valuable chemicals via both chemical and biotechnological routes, emphasizing the importance of carboxylic acids in green chemistry (Gao et al., 2011).
Safety and Hazards
The safety information for “2-(3-Bromophenoxy)pyridine-3-carboxylic acid” includes several hazard statements: H302, H315, H317, H319, H335 . Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(3-bromophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-8-3-1-4-9(7-8)17-11-10(12(15)16)5-2-6-14-11/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXPNVONZCQENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)pyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)


![tert-Butyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B2417414.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)

![2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2417418.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)
![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)



